molecular formula C16H24N2O5S B2484358 2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235317-97-1

2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2484358
CAS RN: 1235317-97-1
M. Wt: 356.44
InChI Key: CYMZVZZIGSWVPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been extensively explored. For instance, Vinaya et al. (2008) synthesized a series of novel substituted benzamides to determine their antibacterial activities and possible structure-activity relationships. These compounds were characterized using H-1-NMR, FTIR, and elemental analysis, highlighting the methodology for synthesizing complex molecules that share structural similarities with the compound of interest (Vinaya et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds plays a crucial role in their biological activity. Shim et al. (2002) performed a detailed analysis of the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, utilizing molecular orbital methods to understand the conformational preferences and potential bioactivity of these molecules (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of similar benzamide derivatives have been studied in various contexts. For example, Vinaya et al. (2009) investigated the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, providing insights into the chemical reactivity of these compounds against pathogens (Vinaya et al., 2009).

Scientific Research Applications

Synthesis and Chemical Transformations

Research highlights the significance of sulfinamides, like tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives, including piperidines. Such methodologies are crucial for creating structurally diverse compounds that are foundational in natural products and therapeutic agents (Philip et al., 2020). The exploration of sulfonyl and benzamide functionalities often involves investigating novel synthetic pathways for developing potential pharmaceuticals, reflecting the broader applicability of these chemical moieties in drug discovery and development.

Biological Activity and Therapeutic Potential

Compounds with the sulfonyl group, like sulfonamides, exhibit a wide range of biological activities and have been part of many clinically used drugs. This class includes diuretics, carbonic anhydrase inhibitors, antiepileptics, and others, demonstrating the sulfonyl group's versatility in drug design. Newly launched drugs and those under investigation continue to explore the sulfonyl functionality for therapeutic applications, indicating ongoing research interest in this area (Carta et al., 2012).

Advanced Oxidation Processes

In the realm of environmental science, the study of advanced oxidation processes (AOPs) utilizing persulfate-based systems reflects the growing interest in applying chemical principles for environmental remediation. These systems, capable of degrading a wide range of organic pollutants, showcase the potential of employing sulfonyl-bearing compounds in addressing environmental challenges (Lee et al., 2020).

Drug Metabolism and Toxicology

Understanding the metabolism and potential toxicological aspects of compounds with complex structures, including those related to "2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide," is critical. Studies on compounds like saracatinib, which contains a piperazine group and a benzodioxole group, provide insights into the metabolic pathways, including bioactivation to form reactive intermediates. Such research is fundamental for assessing drug safety and efficacy (Attwa et al., 2018).

properties

IUPAC Name

2,4-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-13-4-5-14(15(10-13)23-2)16(19)17-11-12-6-8-18(9-7-12)24(3,20)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMZVZZIGSWVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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